2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid
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Overview
Description
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is a compound known for its unique chemical structure and properties It contains a trifluoromethylthio group attached to a phenoxy ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Mode of Action
This compound: acts as an agonist for PPAR . This means it binds to the receptor and activates it, leading to an increase in the transcription of specific genes .
Biochemical Pathways
Upon activation by This compound , PPARs regulate the expression of genes involved in lipid metabolism, inflammation, and other processes . The downstream effects include the regulation of central inflammation and potential control of brain inflammation processes .
Result of Action
The molecular and cellular effects of This compound ’s action include the regulation of gene expression related to lipid metabolism and inflammation . This can lead to changes in cellular function and potentially influence disease processes .
Biochemical Analysis
Biochemical Properties
It is known to act like a peroxisome proliferator-activated receptor agonist . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of central inflammation .
Cellular Effects
It is suggested that it may influence cell function by controlling brain inflammation processes
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid typically involves the reaction of 4-(trifluoromethylthio)phenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol acts as a nucleophile and displaces the bromide ion from the bromoalkane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-{4-[(trifluoromethyl)phenoxy]propanoic acid: Lacks the thio group, which may affect its reactivity and biological activity.
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
2-Methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoic acid is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-10(2,9(15)16)17-7-3-5-8(6-4-7)18-11(12,13)14/h3-6H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJWUXJFNXBMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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